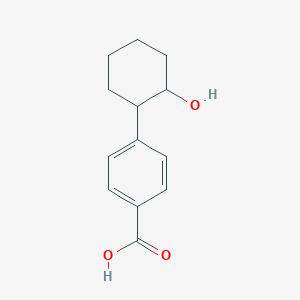
4-(2-Hydroxycyclohexyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxycyclohexyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It features a benzoic acid core substituted with a hydroxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxycyclohexyl)benzoic acid typically involves the reaction of cyclohexanol with benzoic acid derivatives under specific conditions. One common method includes the esterification of cyclohexanol with benzoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation and the use of continuous flow reactors. These methods enhance the efficiency and scalability of the production process, making it feasible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxycyclohexyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include cyclohexanone derivatives, benzoic acid esters, and various substituted benzoic acids .
Scientific Research Applications
4-(2-Hydroxycyclohexyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Hydroxycyclohexyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoic acid moiety can participate in various biochemical reactions, modulating cellular processes .
Comparison with Similar Compounds
- 4-Hydroxybenzoic acid
- 2-Hydroxybenzoic acid (Salicylic acid)
- 3,4-Dihydroxybenzoic acid (Protocatechuic acid)
- 3,5-Dihydroxybenzoic acid
Comparison: 4-(2-Hydroxycyclohexyl)benzoic acid is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and physical properties compared to other hydroxybenzoic acids.
Properties
CAS No. |
5445-91-0 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-(2-hydroxycyclohexyl)benzoic acid |
InChI |
InChI=1S/C13H16O3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h5-8,11-12,14H,1-4H2,(H,15,16) |
InChI Key |
MNOUEENIDCJOOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















